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3-(Methylthio)propyl acetate

Flavor chemistry Organoleptic profiling Sulfur aroma compounds

3-(Methylthio)propyl acetate (methionyl acetate, FEMA 3883, JECFA is an organosulfur ester and thioether with molecular formula C₆H₁₂O₂S and molecular weight 148.22. It is a colorless to pale yellow liquid with a boiling point of 201–202 °C, refractive index n20/D 1.461–1.467, and assay minimum 97% per JECFA specifications.

Molecular Formula C6H12O2S
Molecular Weight 148.23 g/mol
CAS No. 16630-55-0
Cat. No. B104257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylthio)propyl acetate
CAS16630-55-0
Molecular FormulaC6H12O2S
Molecular Weight148.23 g/mol
Structural Identifiers
SMILESCC(=O)OCCCSC
InChIInChI=1S/C6H12O2S/c1-6(7)8-4-3-5-9-2/h3-5H2,1-2H3
InChIKeyLPZQTNIAYMRVMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityvery slightly soluble in water;  soluble in alcohol and oils

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylthio)propyl Acetate (CAS 16630-55-0) — Compound Identity and Regulatory Baseline for Flavor Procurement


3-(Methylthio)propyl acetate (methionyl acetate, FEMA 3883, JECFA 478) is an organosulfur ester and thioether with molecular formula C₆H₁₂O₂S and molecular weight 148.22 [1][2]. It is a colorless to pale yellow liquid with a boiling point of 201–202 °C, refractive index n20/D 1.461–1.467, and assay minimum 97% per JECFA specifications [3]. The compound is recognized as a flavoring agent or adjuvant by the U.S. FDA, holds FEMA GRAS status under publication 18, and has been evaluated by JECFA with an ADI of ‘acceptable’ and no safety concern at current intake levels [2][4]. It occurs naturally in apple, melon, pineapple, beer, whisky, and wine [5].

Why 3-(Methylthio)propyl Acetate Cannot Be Replaced by Generic Methylthio Esters or Alcohols in Flavor Formulation


Within the class of C₄–C₆ methylthio esters and alcohols used in savory-fruity flavorings, compound interchangeability is ruled out by large quantitative differences in odor threshold, odor character, and application usage range. The acetate ester of methionol is not merely a more volatile version of its parent alcohol; it is independently described as ‘More sweet, more fruity than Methionol’ [1]. In melon aroma reconstitution, 3-(methylthio)propyl acetate dominated the sulfur volatile profile with a peak area ratio (PAR) of 19.47—far exceeding ethyl (methylthio)acetate, ethyl 3-(methylthio)propionate, and 2-(methylthio)ethyl acetate—and was sensorially perceived as a distinct ‘sweet grassy’ note, whereas ethyl (methylthio)acetate delivered a ‘grassy cucumber-like’ character and 2-(methylthio)ethyl acetate was not perceived at all despite high concentration [2]. Consequently, substituting one methylthio ester for another alters both the quantitative impact and the qualitative aroma direction of the final formulation, making generic replacement scientifically unsound.

Quantitative Differentiation Evidence: 3-(Methylthio)propyl Acetate vs. Closest Analogs


Odor Quality: Sweeter and Fruitier Than Its Parent Alcohol Methionol — A Direct Organoleptic Comparison

A direct comparative organoleptic assessment states that 3-(methylthio)propyl acetate is ‘More sweet, more fruity than Methionol’ [1]. Methionol (3-(methylthio)-1-propanol, CAS 505-10-2) is the immediate alcohol precursor in the Ehrlich pathway and is characterized by descriptors such as ‘onion, cabbage, cauliflower’ and ‘sulfureous and onion-like with a sweet, savory, soupy-cooked vegetable nuance’ [2]. By contrast, the acetate ester shifts the sensory profile toward sweet-fruity notes, enabling formulators to achieve ripeness and fruit character that the parent alcohol cannot deliver [1].

Flavor chemistry Organoleptic profiling Sulfur aroma compounds

Aroma Dominance in Melon: Highest Sulfur Volatile PAR (19.47) and Distinct 'Sweet Grassy' Character vs. Ethyl (Methylthio)acetate

In a comprehensive GC-FPD and sniffing-GC analysis of melon (Cucumis melo L. cv. Miyabi) aroma, nine sulfur-containing compounds were detected [1]. Among the four identified compounds, 3-(methylthio)propyl acetate exhibited the highest peak area ratio (PAR) of 19.47, followed by ethyl (methylthio)acetate, ethyl 3-(methylthio)propionate, and 2-(methylthio)ethyl acetate [1]. Critically, sniffing panel evaluation revealed that 3-(methylthio)propyl acetate possessed a 'sweet grassy' odor, whereas ethyl (methylthio)acetate had a distinct 'grassy cucumber-like' odor [1]. Additionally, 2-(methylthio)ethyl acetate, despite being present at high concentration, was not perceived by the sniffing panel at all [1]. The study concluded that 3-(methylthio)propyl acetate and ethyl (methylthio)acetate are the important compounds for imparting the grassy aroma to 'Miyabi' melon, but with qualitatively different odor contributions [1].

Melon aroma GC-sniffing Sulfur volatile profiling

Odor Detection Threshold: 30 ppb for the Acetate Ester — Potency Advantage Over Methionol (1–3 ppm)

The aroma detection threshold of 3-(methylthio)propyl acetate is reported as 30 ppb (0.03 ppm) . In contrast, its parent alcohol methionol (3-methylthio-1-propanol) exhibits a reported odor threshold of 1–3 ppm in food matrices, with a recommended dosage of 0.1–10 mg/kg . This represents approximately a 33- to 100-fold lower threshold for the acetate ester relative to methionol. The low threshold means that 3-(methylthio)propyl acetate can deliver equivalent or greater aroma impact at substantially lower use concentrations, translating directly into cost efficiency in flavor formulations [1].

Odor threshold Sulfur flavor potency Sensory science

Chemical Synthesis Yield of 97.7% Under Optimized Conditions — A Benchmark for Cost-Effective Manufacturing

A published optimized synthetic route using 3-methylthiopropanol and acetic anhydride with sodium acetate as catalyst achieved a yield of 97.7% for 3-(methylthio)propyl acetate under mild conditions (85–95 °C, 2 h reaction time, molar ratio of acetic anhydride to alcohol = 1.1:1) [1]. The product structure was confirmed by IR spectroscopy and GC-MS [1]. For comparison, an enzymatic alternative using lipase in non-aqueous phase achieves conversion suitable for 'natural' labeling but typically with longer reaction times and enzyme cost considerations [2]. The 97.7% chemical yield establishes an industrially viable efficiency benchmark relevant to bulk procurement cost modeling [1].

Flavor synthesis Process optimization Esterification

Dual-Range Application Versatility: Trace (1–5 ppm) and Bulk (300–500 ppm) Usage — Broader Than Typical Methylthio Esters

3-(Methylthio)propyl acetate is recommended across two distinct usage bands: 1–5 ppm in soups, sauces, and other savory products for subtle ripeness enhancement, and 300–500 ppm in seasonings for high-impact flavor delivery [1]. This 100- to 300-fold concentration range within a single compound is notable. By comparison, 2-(methylthio)ethyl acetate (FEMA 4560) is used at 1–5 ppm in beverages, 2–10 ppm in fruit ices and gelatin pudding, and only 0.05–0.1 ppm in soups [2]—a narrower and lower-maximum range. Ethyl (methylthio)acetate specifies taste impact at 1–2 ppm . The ability to dose 3-(methylthio)propyl acetate at 300–500 ppm in seasonings without off-notes represents a functional ceiling higher than that of its closest methylthio ester comparators [1][2].

Flavor application Usage levels Sensory impact range

Evidence-Backed Application Scenarios for 3-(Methylthio)propyl Acetate Procurement and Formulation


Melon and Tropical Fruit Flavor Reconstitution Requiring Authentic 'Sweet Grassy' Top Notes

In melon flavor formulations aiming to replicate the aroma profile of cultivars such as Miyabi or Charentais, 3-(methylthio)propyl acetate is the quantitatively dominant sulfur volatile (PAR = 19.47) and delivers the sensorially distinct 'sweet grassy' character [1]. Substituting ethyl (methylthio)acetate shifts the note toward 'grassy cucumber-like,' while 2-(methylthio)ethyl acetate provides no perceivable contribution despite high concentration [1]. Procurement of the correct methylthio ester is essential for authentic melon flavor reconstitution [1]. The compound has also been detected at high concentrations in cantaloupe and strawberries, further supporting its relevance in fruit flavor formulations .

High-Impact Savory Seasoning Blends Requiring 300–500 ppm Sulfur Character Without Off-Notes

For concentrated dry seasonings, bouillon bases, and snack seasoning blends, 3-(methylthio)propyl acetate can be used at 300–500 ppm to deliver a powerful herbaceous–cabbage–potato–cheesy sulfur impact [1]. This usage ceiling is approximately 30–50× higher than the maximum recommended for 2-(methylthio)ethyl acetate (~10 ppm) . The compound's low odor threshold of 30 ppb ensures that even at high seasoning concentrations, the aroma remains impactful rather than flat [2]. Formulators and procurement teams should specify this compound specifically when designing high-impact savory profiles, as generic methylthio esters cannot safely reach these use levels.

Sweet-Fruity Complexity in Processed Cheese, Dairy, and Fermented Vegetable Flavors

When the formulation goal is to add ripeness and sweet-fruity complexity to cheese, dairy, or fermented vegetable flavors—rather than the straight onion–cabbage character of methionol—3-(methylthio)propyl acetate is the compound of choice [1]. Sensory evaluation of fermented radish (Takuan) identified 3-methylthiopropyl acetate, alongside methionol and 2-methylthioethanol, as a key contributor to the characteristic aroma, demonstrating its role in authentic fermented food flavor . The explicit 'More sweet, more fruity than Methionol' descriptor provides a clear procurement criterion: select the acetate ester when sweet-fruity modulation is needed in savory-umami contexts [1].

Natural Flavor Labeling via Enzymatic Synthesis Route

For clean-label and natural flavor applications, a patented enzymatic route enables the preparation of natural 3-methylthiopropyl acetate using lipase-catalyzed esterification of 3-methylthiopropanol with acetic acid under non-aqueous conditions [1]. This provides a commercially viable path to 'natural' designation that the standard chemical synthesis (97.7% yield via acetic anhydride and sodium acetate catalyst) cannot offer . Procurement professionals specifying natural-grade 3-(methylthio)propyl acetate should verify that the supplier employs an enzymatic or fermentation-based process compliant with natural flavor regulations in the target market [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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